Isozeatin

Description

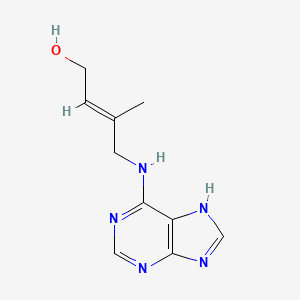

Structure

2D Structure

3D Structure

Properties

CAS No. |

21623-11-0 |

|---|---|

Molecular Formula |

C10H13N5O |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(E)-3-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol |

InChI |

InChI=1S/C10H13N5O/c1-7(2-3-16)4-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+ |

InChI Key |

GPKGHQSZBVRAPF-FARCUNLSSA-N |

SMILES |

CC(=CCO)CNC1=NC=NC2=C1NC=N2 |

Isomeric SMILES |

C/C(=C\CO)/CNC1=NC=NC2=C1NC=N2 |

Canonical SMILES |

CC(=CCO)CNC1=NC=NC2=C1NC=N2 |

Synonyms |

E-isozeatin isozeatin isozeatin, (Z)-isome |

Origin of Product |

United States |

Biosynthesis Pathways and Regulatory Mechanisms of Isozeatin

Precursor Pathways for Isoprenoid Moiety Synthesis

The characteristic isoprenoid side chain of isozeatin and other isoprenoid cytokinins is synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants possess two distinct and compartmentalized pathways for the production of these essential building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. wikipedia.orgnih.gov

The Mevalonate (MVA) pathway operates in the cytosol and mitochondria of plant cells. oup.comresearchgate.net This pathway, also found in animals and fungi, begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ppjonline.orgresearchgate.net HMG-CoA is then reduced to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase, which is a key regulatory step. oup.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can be isomerized to DMAPP. oup.com While essential for producing precursors for sterols and certain sesquiterpenes, the MVA pathway is considered the primary source of the isoprenoid side chain for cis-zeatin-type cytokinins. pnas.org

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is located in the plastids. wikipedia.orgresearchgate.net This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. oup.comnih.gov It is the principal source of IPP and DMAPP for the biosynthesis of monoterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. researchgate.net Crucially, research has demonstrated that the MEP pathway is the almost exclusive source of precursors for trans-zeatin (B1683218) and isopentenyladenine (iP) type cytokinins in model plants like Arabidopsis. oup.com In this pathway, (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP) is also produced, which can serve as a direct side-chain donor in some organisms. oup.comcuni.cz Given that this compound is a positional isomer of zeatin, the MEP pathway is considered the major contributor to the isoprenoid moiety for its de novo biosynthesis in higher plants.

Table 1: Comparison of Isoprenoid Precursor Biosynthesis Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol, Mitochondria oup.comresearchgate.net | Plastids wikipedia.orgresearchgate.net |

| Starting Materials | Acetyl-CoA ppjonline.org | Pyruvate and Glyceraldehyde 3-phosphate oup.comnih.gov |

| Key Precursors Produced | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) oup.com | IPP, DMAPP, (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP) oup.comcuni.cz |

| Primary Cytokinin Contribution | cis-Zeatin types pnas.org | trans-Zeatin and Isopentenyladenine types oup.com |

Mevalonate (MVA) Pathway Contribution to this compound Precursors

This compound Biosynthetic Enzymes and Their Specificity

The formation of the cytokinin molecule involves the attachment of the isoprenoid side chain to an adenine (B156593) moiety. This crucial step is catalyzed by a specific class of enzymes and can occur through two major pathways.

Isopentenyl transferases (IPTs) are the key enzymes that catalyze the rate-limiting step in cytokinin biosynthesis. nih.gov They facilitate the transfer of an isopentenyl group from a donor molecule, typically DMAPP, to the N6 position of an adenine nucleotide. oup.com Plants possess a family of IPT genes, with different members showing distinct substrate preferences, expression patterns, and subcellular localizations, which allows for precise control over cytokinin production. nih.govoup.com

The biosynthesis of isoprenoid cytokinins, including the zeatin isomers, proceeds via two distinct routes based on the origin of the adenine substrate. cuni.cz

tRNA-independent Pathway: This is considered the primary pathway for the de novo synthesis of most biologically active cytokinins, such as isopentenyladenine (iP) and trans-zeatin, in higher plants. pnas.orgnih.gov In this pathway, enzymes known as ATP/ADP isopentenyltransferases use ATP or ADP as the acceptor for the isoprenoid side chain from DMAPP (derived from the MEP pathway). oup.compnas.org This reaction forms iP-type nucleotides (iPRTP/iPRDP). oup.com The subsequent hydroxylation of the isopentenyl side chain of these iP nucleotides by cytochrome P450 monooxygenases results in the formation of trans-zeatin nucleotides. oup.com

tRNA-dependent Pathway: This pathway is primarily responsible for the synthesis of cis-zeatin-type cytokinins. oup.compnas.org Specific tRNA isopentenyltransferases (tRNA-IPTs) catalyze the isopentenylation of an adenine residue (A37) that is adjacent to the anticodon of certain tRNA species. slu.senih.gov The isoprenoid side chain for this modification is derived from the MVA pathway. pnas.org The subsequent degradation of these modified tRNAs releases cis-zeatin (B600781) and its derivatives. pnas.org While once thought to be the main source of all cytokinins, tRNA turnover is now understood to be a specific route for cis-zeatin production. nih.gov

The biosynthesis of this compound is linked to these pathways. While trans-zeatin is formed via the tRNA-independent pathway and subsequent hydroxylation, the specific enzymatic steps that lead to the this compound configuration (hydroxylation on a different carbon of the side chain) are part of this complex metabolic grid.

Isopentenyl Transferases (IPTs) in this compound Biosynthesis

Genetic Regulation of this compound Biosynthesis

The production of this compound and other cytokinins is tightly controlled at the genetic level to coordinate plant growth and development with internal and external signals. The primary points of regulation are the genes encoding the biosynthetic enzymes, particularly the isopentenyl transferases (IPTs).

The expression of IPT genes is regulated by a multitude of factors. nih.gov Different IPT genes are expressed in specific tissues and at different developmental stages. nih.gov For instance, in Arabidopsis thaliana, the nine IPT genes (AtIPT1 to AtIPT9) are divided into ATP/ADP IPTs and tRNA IPTs, each with distinct roles and expression profiles. pnas.orgpnas.org AtIPT2 and AtIPT9 are tRNA-IPTs essential for cis-zeatin production, while the others are ATP/ADP IPTs responsible for the bulk of iP and trans-zeatin synthesis. pnas.orgpnas.org

Environmental and nutritional cues heavily influence IPT gene expression. Nitrate availability, for example, has been shown to upregulate the expression of AtIPT3, linking nutrient status directly to cytokinin production. oup.com Phytohormone crosstalk is another critical layer of regulation; auxin, for example, can influence the biosynthesis of cytokinins. slu.se This complex web of genetic control ensures that cytokinin levels are finely tuned to meet the physiological needs of the plant in response to its developmental program and surrounding environment. journalaprj.commdpi.com

**Table 2: Key Genes in Cytokinin Biosynthesis in *Arabidopsis thaliana***

| Gene | Enzyme Class | Pathway | Primary Cytokinin Product Type | Reference |

|---|---|---|---|---|

| AtIPT1, AtIPT3, AtIPT4, AtIPT5, AtIPT6, AtIPT7, AtIPT8 | ATP/ADP Isopentenyltransferase | tRNA-independent | Isopentenyladenine (iP) and trans-Zeatin (tZ) | pnas.orgpnas.org |

| AtIPT2, AtIPT9 | tRNA Isopentenyltransferase | tRNA-dependent | cis-Zeatin (cZ) | pnas.orgpnas.org |

Transcriptional Control of Biosynthetic Genes

The synthesis of this compound is tightly controlled at the transcriptional level, ensuring that its production is aligned with developmental programs and environmental conditions. The expression of the key biosynthetic genes, particularly IPTs and LOGs, is modulated by a network of transcription factors.

A major part of the cytokinin response, including the regulation of biosynthetic genes, is mediated by type-B Arabidopsis Response Regulators (ARRs), which are transcription factors of the MYB family. frontiersin.org Upon cytokinin perception, these positive regulators are activated and bind to specific motifs in the promoters of target genes. frontiersin.org

Another critical family of transcription factors is the CYTOKININ RESPONSE FACTORS (CRFs), which belong to the AP2/ERF family. pnas.orgfrontiersin.org CRFs work in concert with type-B ARRs to mediate a large portion of the transcriptional response to cytokinins. pnas.orgbiologists.com Research has shown that specific CRFs can act as repressors of cytokinin-related genes. For example, CRF6 has been found to repress the expression of LOG7, a gene responsible for the final activation step of cytokinin biosynthesis. frontiersin.org This demonstrates a direct feedback loop where cytokinin-responsive transcription factors can control the rate of cytokinin activation.

The transcriptional regulation of this compound biosynthesis is also integrated with environmental signaling pathways. Under conditions of phosphate starvation, for instance, the concentration of this compound significantly increases. chemicalbook.com This response is partially dependent on the function of PHR1 (PHOSPHATE STARVATION RESPONSE 1), a key MYB-family transcription factor that orchestrates the plant's response to low phosphate availability. chemicalbook.comfrontiersin.org This indicates that under specific nutrient stress, transcriptional networks are rewired to favor the production of this compound over other cytokinin forms.

| Transcription Factor Family | Specific Factor (Example) | Role in Regulation | Reference |

|---|---|---|---|

| Type-B Response Regulators (MYB-family) | ARR1, ARR10, ARR12 | Primary positive regulators of cytokinin-responsive genes following cytokinin perception. | frontiersin.org |

| Cytokinin Response Factors (AP2/ERF-family) | CRF6 | Acts as a transcriptional repressor of cytokinin biosynthesis (LOG7) and signaling genes. | frontiersin.org |

| MYB-CC family | PHR1 | A key regulator in the phosphate starvation response that is linked to increased levels of this compound. | chemicalbook.comfrontiersin.org |

Metabolism and Homeostasis of Isozeatin in Plant Tissues

Catabolic Pathways of Isozeatin

The primary route for irreversible cytokinin deactivation, including this compound, is oxidative degradation catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes. This process involves the cleavage of the N6-substituted side chain.

Cytokinin oxidase/dehydrogenase (CKX) enzymes are key regulators of cytokinin levels in plants, catalyzing the irreversible degradation of various cytokinins, including isopentenyladenine, zeatin, and their ribosides, through oxidative side chain cleavage nih.gov. CKX enzymes exhibit varying substrate specificities towards different cytokinin isomers and derivatives. Studies have shown that CKX enzymes can degrade cis-zeatin (B600781) (cisZ), which is structurally related to this compound (also a Z-isomer) researchgate.netoup.com.

Research on Arabidopsis has revealed that different CKX isoforms can have varying affinities for cisZ. For instance, Arabidopsis isoforms AtCKX1 and AtCKX7 have shown high affinity for the cisZ isomer oup.comoup.comresearchgate.net. In vitro enzymatic studies using enzymes from oat and tobacco have indicated that the order of preference for CKX substrates can be iP > cisZ > transZ or iP > cisZ = transZ, demonstrating comparable or higher affinities for the cis isomer compared to the trans isomer in some cases researchgate.net. This suggests that CKX enzymes play a significant role in regulating the levels of cis-zeatin type cytokinins, which would include this compound due to its isomeric nature.

Data on the relative rates of degradation of different cytokinins by CKX enzymes from various plant sources highlight these differences in substrate specificity:

| Plant Source | Substrate | Relative Degradation Rate (%) |

| Oat leaves | iP | 100 |

| transZ | 19 | |

| cisZ | 21 | |

| Tobacco leaves | iP | 100 |

| transZ | 8 | |

| cisZ | 37 | |

| Tobacco BY-2 cells | iP | 100 |

| transZ | 16 | |

| cisZ | 62 |

*Based on in vitro enzymatic studies using radioisotope assays oup.comoup.comresearchgate.net.

This table illustrates that the efficiency of this compound (as a cis-zeatin type cytokinin) degradation by CKX can vary depending on the specific plant tissue and the CKX isoform present. For example, CKX from tobacco leaves and BY-2 cells showed a higher relative degradation rate for cisZ compared to transZ oup.comresearchgate.net.

While CKX-mediated oxidative cleavage is the primary catabolic pathway, other mechanisms might also contribute to the reduction of this compound levels. These could include pathways that lead to the breakdown of the purine (B94841) ring or modifications that render the molecule inactive, although specific details regarding this compound are less extensively documented compared to the well-established CKX pathway. Degradation products like adenine (B156593) and adenosine (B11128) have been observed as metabolites of cis-zeatin in studies, indicating the breakdown of the purine core after side-chain cleavage oup.comoup.com.

Role of Cytokinin Oxidase/Dehydrogenase (CKX) Enzymes in this compound Degradation

Conjugation and Deconjugation of this compound

Cytokinins can be reversibly or irreversibly inactivated through conjugation with other molecules, primarily sugars. This process plays a vital role in regulating the pool of active cytokinins and can also serve as a storage mechanism.

Glucosylation is a common conjugation reaction for cytokinins. This involves the attachment of a glucose moiety to different positions on the cytokinin molecule, such as the N7, N9, or O-position of the side chain (for zeatin-type cytokinins). N7- and N9-glucosylation are generally considered irreversible inactivation mechanisms, while O-glucosylation can be reversible mdpi.com.

This compound, being a zeatin isomer, is known to undergo glucosylation. Studies on cis-zeatin, which shares structural similarities with this compound, have detected O-glucosides as abundant metabolites oup.comoup.com. For instance, radiolabelled cis-zeatin applied to oat leaves resulted in the detection of radiolabelled cis-zeatin O-glucoside (cisZOG) as a prominent metabolite oup.comoup.com. This suggests that this compound is likely conjugated through its hydroxyl group on the side chain. N-glucosylation at the N7 or N9 positions is also possible for zeatin-type cytokinins, leading to inactive forms mdpi.comfu-berlin.de.

Uridine diphosphate (B83284) glycosyltransferases (UGTs) are the primary enzymes responsible for catalyzing the transfer of sugar moieties, such as glucose, to cytokinins, including zeatin isomers mdpi.com. These enzymes utilize activated sugar molecules (e.g., UDP-glucose) as donors. Different UGT isoforms may exhibit specificity for the type of cytokinin and the position of glycosylation. For example, some UGTs in Arabidopsis have been shown to catalyze N7 and N9 glucosylation of various cytokinins mdpi.com.

Deconjugation, the removal of the sugar moiety to release the active cytokinin, is primarily catalyzed by β-glucosidases, particularly in the case of O-glucosides mdpi.com. This reversible process allows for the release of active this compound from its O-glucosylated storage form when needed by the plant.

Glucosylation and Other Conjugation Reactions Involving this compound

Interconversion Dynamics of Zeatin Isomers

Zeatin exists in two main isomeric forms: trans-zeatin (B1683218) (transZ) and cis-zeatin (cisZ). This compound is a Z-isomer, often referred to as cis-isozeatin or a related cis-zeatin type. The interconversion between cis and trans isomers of zeatin has been a subject of research.

While an enzyme named zeatin cis-trans isomerase was reported in the past, more recent studies cast doubt on the enzymatic catalysis of this specific isomerization in vivo. Research suggests that the observed cis-trans interconversion in some in vitro experiments might be due to non-enzymatic, flavin-induced photoisomerization rather than the action of a dedicated isomerase enzyme nih.govfrontiersin.org.

Metabolism studies using labeled cis- and trans-zeatin isomers in plant tissues like tobacco cells and oat leaves have generally not observed significant interconversion between the cis and trans forms oup.comoup.comresearchgate.netcapes.gov.br. This indicates that while both isomers are present, their metabolic fates appear to be largely independent, with distinct pathways for degradation and conjugation influencing their respective levels. The differing metabolic fates and varying affinities of CKX enzymes for cisZ and transZ further support the idea that these isomers are handled differently within the plant oup.comoup.comresearchgate.netresearchgate.net.

| Isomer | Primary Catabolic Pathway | Common Conjugation | Interconversion to other Zeatin Isomers |

| This compound (cisZ-type) | CKX-mediated degradation | O-glucosylation | Limited or no significant enzymatic interconversion with transZ observed in vivo |

| trans-Zeatin | CKX-mediated degradation | N- and O-glucosylation | Limited or no significant enzymatic interconversion with cisZ observed in vivo |

This table summarizes the distinct metabolic handling of cis-zeatin types (including this compound) and trans-zeatin, emphasizing the limited evidence for direct enzymatic interconversion between the two in planta.

cis-trans Isomerization in the Context of this compound

Zeatin exists as two geometric isomers, cis-zeatin and trans-zeatin, referring to the configuration of the double bond in the side chain. wikipedia.orgoup.com While trans-zeatin is generally considered the more biologically active form, cis-zeatin is also abundant in various plant materials, although its biological role is less understood. oup.comresearchgate.net this compound also has cis and trans isomers. oup.com

Research into the cis-trans isomerization of zeatin, which is structurally related to this compound, provides insight into the potential for such interconversion in plants. Early studies suggested the existence of a zeatin cis-trans isomerase enzyme in plants like common bean (Phaseolus vulgaris L.) that could convert cis-zeatin to its trans-isomer, requiring flavin, light, and dithiothreitol. nih.gov However, more recent research has cast doubt on the enzymatic nature of this process in maize, suggesting that the observed cis-to-trans conversion in vitro might be due to non-enzymatic flavin-induced photoisomerization catalyzed by the breakdown products of FAD hydrolysis by nucleotide pyrophosphatase/phosphodiesterase, rather than the enzyme itself. frontiersin.org Studies in tobacco cells and oat leaves also did not observe cis-trans isomerization of zeatin. oup.comnih.gov

While the direct enzymatic cis-trans isomerization of this compound specifically is not extensively documented, the findings regarding zeatin suggest that non-enzymatic photochemical processes might play a role in the interconversion of its isomers in plant tissues under certain conditions, particularly in the presence of light and sensitizers like flavins. oup.comfrontiersin.org The barrier for thermal isomerization around a double bond is generally high, making non-catalyzed thermal cis-trans isomerization unlikely under standard physiological conditions in plants. oup.com

Metabolic Fate and Interconversion Rates of this compound

The metabolic fate of cytokinins, including this compound, involves various pathways such as glycosylation, nucleotide formation, and degradation. These processes contribute to the regulation of active cytokinin levels in plant tissues. oup.commdpi.com

Studies on the metabolic fate of cis-zeatin, a closely related isomer, in oat leaves and tobacco BY-2 cells have shown distinct metabolic pathways compared to trans-zeatin. In oat leaves, a significant portion of applied radiolabeled cis-zeatin was metabolized into adenine, indicating degradation by cytokinin oxidase/dehydrogenase (CKX). oup.com Radiolabeled cis-zeatin O-glucoside (cisZOG) was also detected as a prominent metabolite. oup.com In tobacco BY-2 cells, cis-zeatin was metabolized, with metabolites including cis-zeatin riboside monophosphate (cisZRMP) and cis-zeatin riboside (cisZR). oup.com

Cytokinin oxidase/dehydrogenase (CKX) enzymes play a key role in cytokinin degradation, and some isoforms show higher affinity for cis-zeatin isomers. oup.comnih.gov For instance, Arabidopsis possesses CKX isoforms (AtCKX1 and AtCKX7) with high affinity for the cis-zeatin isomer. oup.comnih.gov This differential affinity of degrading enzymes can influence the relative levels of cis and trans isomers in plant tissues.

Table 1: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

| This compound | Not readily available for the base compound, but isomers and derivatives are listed. |

| Zeatin | 449093 wikipedia.orgfishersci.atwikidata.orgmpg.dectdbase.org |

| cis-Zeatin | 688597 cenmed.commetabolomicsworkbench.orgnih.gov |

| trans-Zeatin | 449093 wikipedia.orgfishersci.atwikidata.orgmpg.dectdbase.org |

| cis-Zeatin riboside | 13935024 nih.gov |

| trans-Zeatin riboside | 6440982 fishersci.ca |

| cis-Zeatin O-glucoside (cisZOG) | Not explicitly listed, but related glucosides exist. |

| cis-Zeatin riboside monophosphate (cisZRMP) | Not explicitly listed. |

| cis-Zeatin riboside (cisZR) | 13935024 nih.gov |

| Adenine | 190 oup.com |

| Adenosine | 60961 oup.com |

| FAD | 6047 frontiersin.org |

| FMN | 6064 frontiersin.org |

| Riboflavin | 1124 frontiersin.org |

Table 2: Summary of Metabolic Fate of [3H]cis-Zeatin in Oat Leaves

| Metabolite | Percentage of Total Radioactivity (after 8 hours) oup.com | Percentage of Total Radioactivity (after 96 hours) oup.com |

| Adenine | Up to 50% | Not specified, but progressively to adenosine |

| Adenosine | Not specified | ~8% |

| cis-Zeatin O-glucoside (cisZOG) | Abundant | Not specified |

| Unmetabolized cis-Zeatin | Not specified | 12% |

Table 3: Summary of Metabolic Fate of [3H]cis-Zeatin in Tobacco BY-2 Cells

| Metabolite | Percentage of Total Radioactivity (initial) oup.com | Percentage of Total Radioactivity (within 15 minutes) oup.com |

| Unmetabolized cis-Zeatin | 72% | 31% |

| cis-Zeatin riboside monophosphate (cisZRMP) | Not specified | Corresponding increase |

| cis-Zeatin riboside (cisZR) | Not specified | Lesser extent increase |

Transport and Distribution of Isozeatin Within Plants

Long-Distance Transport Mechanisms of Isozeatin

Long-distance transport of phytohormones is essential for coordinating development between distant organs, such as the roots and the shoot. This is primarily accomplished through the plant's vascular tissues: the xylem and the phloem.

Xylem-Mediated Ascent of this compound

The xylem is responsible for the upward transport of water and minerals from the roots to the aerial parts of the plant. psu.edu This upward flow, known as the transpiration stream, also serves as a major conduit for the long-distance transport of root-synthesized cytokinins. d-nb.info The dominant forms of cytokinins found in xylem sap are generally considered to be trans-zeatin (B1683218) (tZ) and its riboside, trans-zeatin riboside (tZR). frontiersin.org These molecules are loaded into the xylem in the roots and transported to the shoot, where they regulate processes like leaf growth and shoot branching. d-nb.info

While tZ and its derivatives are the most abundantly cited cytokinins in xylem analysis, other isomers are also present. For instance, methods have been developed to quantify cis-zeatin (B600781) and its riboside in xylem sap, indicating that the composition of cytokinins in the xylem is complex. nih.gov However, specific, quantitative data on the presence and concentration of this compound or its riboside within the xylem sap is not extensively documented in current research literature. It is plausible that this compound, as an isomer of zeatin, is transported via the xylem, but it is not considered a major component of the cytokinin profile in this vascular tissue compared to the trans-zeatin form. frontiersin.org The loading of cytokinins into the root xylem is an active process, mediated by specific transporters such as the ATP-binding cassette (ABC) transporter ABCG14, which has been shown to be critical for the root-to-shoot translocation of tZ-type cytokinins. d-nb.info

Phloem-Mediated Translocation of this compound

The phloem facilitates the transport of photosynthates, primarily sucrose, from source tissues (like mature leaves) to sink tissues (such as roots, fruits, and developing leaves). sigmaaldrich.comdoubtnut.com This transport, known as translocation, is bidirectional and also moves a variety of signaling molecules, including hormones and amino acids. mugberiagangadharmahavidyalaya.ac.insemanticscholar.org

The composition of cytokinins in phloem sap differs from that in the xylem. The major forms of cytokinins reported in the phloem are isopentenyladenine (iP)- and cis-zeatin (cZ)-type cytokinins. frontiersin.org While trans-isozeatin is a known naturally occurring cytokinin, its presence in phloem sap is not well-established as a major transported form. frontiersin.org The movement of substances in the phloem is generally explained by the pressure-flow hypothesis, where a high concentration of sugars at the source creates a pressure gradient that drives the bulk flow of sap to the sinks. doubtnut.com Hormones like cytokinins are carried along in this stream.

| Vascular Tissue | Primary Transport Function | Major Cytokinin Forms Detected | Reference |

|---|---|---|---|

| Xylem | Unidirectional (root to shoot) transport of water and minerals. | trans-Zeatin (tZ), trans-Zeatin Riboside (tZR) | frontiersin.org |

| Phloem | Bidirectional transport of sugars and organic solutes (source to sink). | Isopentenyladenine (iP) types, cis-Zeatin (cZ) types | frontiersin.org |

Cell-to-Cell Movement of this compound

For this compound to reach its target cells after being released from the vascular system, or to act locally near its site of synthesis, it must move from one cell to another. This occurs over short distances through several mechanisms.

Diffusion and Facilitated Transport Across Membranes

Movement across the cell's plasma membrane is a prerequisite for cellular entry and exit. This can occur through passive diffusion for small, uncharged molecules, or more commonly for signaling molecules like cytokinins, through facilitated diffusion or active transport mediated by membrane proteins. researchgate.netnih.gov Several families of transporter proteins are implicated in cytokinin transport.

Purine (B94841) Permeases (PUPs): Some members of this family have been shown to transport cytokinins. For example, PUP14 in Arabidopsis acts as a cytokinin uptake transporter. d-nb.info

Equilibrative Nucleoside Transporters (ENTs): These transporters are known to move nucleosides across membranes. Studies have shown that some ENTs can transport cytokinin ribosides, such as trans-zeatin riboside (tZR) and isopentenyladenosine (iPR), although often with a lower affinity than for their primary substrates like adenosine (B11128). frontiersin.orgbiorxiv.org

AZG Family Transporters: The Arabidopsis transporter AZG2 has been identified as a purine and cytokinin transporter. assaygenie.com It actively transports trans-zeatin, and its activity is inhibited by other cytokinins like isopentenyladenine (iP), suggesting a broad specificity for N6-substituted adenine (B156593) derivatives. assaygenie.comlabome.com While this compound has not been directly tested as a substrate for these transporters in most studies, the known affinity of transporters like AZG2 for various cytokinin structures suggests they are plausible candidates for facilitating this compound movement across cell membranes.

| Transporter Family | Example Transporter | Known Cytokinin Substrates/Competitors | Reference |

|---|---|---|---|

| Purine Permease (PUP) | AtPUP14 | trans-Zeatin (tZ) | d-nb.info |

| Equilibrative Nucleoside Transporter (ENT) | AtENT3, OsENT2 | trans-Zeatin Riboside (tZR), Isopentenyladenosine (iPR) | d-nb.infobiorxiv.org |

| AZA-GUANINE RESISTANT (AZG) | AtAZG2 | trans-Zeatin (tZ), Isopentenyladenine (iP), Benzyladenine (BA) | assaygenie.comlabome.com |

Plasmodesmata-Mediated this compound Movement

Plant cells are interconnected by microscopic cytoplasmic channels called plasmodesmata (PD), which traverse the cell wall and allow for direct cell-to-cell communication and transport of molecules through the symplast. assaygenie.comlabome.com This pathway avoids the need to cross the cell membrane. The movement of various signaling molecules, including transcription factors and hormones like auxin, through plasmodesmata is well-documented.

Research has shown that cytokinins can regulate and utilize this pathway. Specifically, the application of exogenous trans-zeatin has been demonstrated to increase the transport of molecules like Green Fluorescent Protein (GFP) between leaf epidermal cells, indicating that cytokinins can modulate the size exclusion limit of plasmodesmata and facilitate symplastic transport. frontiersin.org This suggests that plasmodesmata are a viable route for the local movement of cytokinins. While direct experimental evidence for this compound moving through these channels is currently lacking, the findings for trans-zeatin strongly support the hypothesis that plasmodesmata serve as a general pathway for the cell-to-cell trafficking of various cytokinin isomers, including this compound.

Subcellular Localization and Compartmentalization of this compound

Once inside a cell, this compound must be directed to the correct subcellular location to interact with its receptors and initiate a signaling cascade. The process of subcellular fractionation, which involves separating organelles like the nucleus, mitochondria, and cytosol through differential centrifugation, is a standard method to determine the location of specific molecules.

The cytokinin signaling pathway provides clues to the active sites of these hormones. Cytokinin receptors, such as the ARABIDOPSIS HISTIDINE KINASE (AHK) family, are located in the membranes of the endoplasmic reticulum (ER) and at the plasma membrane. assaygenie.com The final step in the biosynthesis of active cytokinins is catalyzed by LONELY GUY (LOG) enzymes, which are found in the cytosol and nucleus. assaygenie.com This distribution implies that for signaling to occur, active cytokinins must be present in the apoplast or ER lumen to bind receptors, and also exist within the cytosol and nucleus.

However, specific studies detailing the precise subcellular distribution and compartmentalization of endogenous this compound are scarce. While the locations of its potential receptors and biosynthetic enzymes are known, the primary storage sites (e.g., the vacuole) or the steady-state concentrations of this compound in different compartments have not been extensively characterized.

Perception and Signal Transduction Mechanisms of Isozeatin

Isozeatin Interaction with Cytokinin Receptors

The initial step in this compound signaling is its recognition and binding by specific receptor proteins located primarily in the endoplasmic reticulum membrane. harvard.edu This interaction is the gateway to initiating the entire downstream signaling cascade.

In the model plant Arabidopsis thaliana, cytokinins are perceived by a small family of sensor hybrid histidine kinases: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CYTOKININ RESPONSE 1 or CRE1). researchgate.net These receptors are transmembrane proteins featuring an extracellular cytokinin-binding domain known as the CHASE (Cyclase/Histidine kinase Associated Sensory Extracellular) domain. researchgate.net

The binding of a cytokinin ligand, such as this compound, to the CHASE domain induces a conformational change in the receptor protein. This change triggers the autophosphorylation of a conserved histidine residue within the kinase domain located in the cytoplasm. researchgate.net The phosphate (B84403) group is then transferred intramolecularly to a conserved aspartate residue in the receiver domain of the same receptor molecule. researchgate.net This phosphorylation event marks the successful perception of the this compound signal and the activation of the receptor.

The cytokinin receptors exhibit distinct preferences and binding affinities for various cytokinin isoforms. actanaturae.ru While data for trans-zeatin (B1683218) and isopentenyladenine are more abundant, studies on zeatin isomers provide insight into the reception of this compound.

Generally, the trans isomers of zeatin are considered more biologically active and show higher affinity to Arabidopsis receptors than the cis isomers. wikipedia.orgresearchgate.net However, this is not uniform across all receptors. For instance, AHK2 and AHK3 have been shown to possess a higher affinity for cis-zeatin (B600781) compared to AHK4/CRE1. nih.govoup.com

Research comparing trans- and cis-isozeatin has shown a much smaller difference in biological activity between these two isomers than between trans- and cis-zeatin. nih.gov Notably, cis-isozeatin was found to be less active than cis-zeatin in tobacco callus bioassays, suggesting subtle structural determinants are critical for receptor activation. nih.gov The affinity of a cytokinin for its receptor is a key determinant of its physiological role. actanaturae.ru While all three Arabidopsis receptors can bind cis-zeatin, they do so with low affinity compared to more active cytokinins. actanaturae.ru

| Receptor | Relative Affinity/Activity for Zeatin Isomers | Research Findings |

| AHK2 | Higher affinity for cis-zeatin compared to AHK4. nih.govoup.com | Shows preference for isopentenyladenine (iP) and trans-zeatin (tZ) over other forms. actanaturae.ruactanaturae.ru |

| AHK3 | Higher affinity for cis-zeatin compared to AHK4. nih.govoup.com | Characterized by a relatively high affinity for dihydrozeatin. actanaturae.ruactanaturae.ru |

| AHK4/CRE1 | Lower affinity for cis-zeatin compared to AHK2 and AHK3. nih.govoup.com | Binds trans-zeatin with higher affinity than cis-zeatin. actanaturae.ru |

| General | trans-isozeatin vs. cis-isozeatin | Smaller difference in activity observed compared to the difference between trans-zeatin and cis-zeatin. nih.gov |

Histidine Kinase Receptors (e.g., AHK2, AHK3, AHK4/CRE1) and this compound Binding

Downstream Phosphorelay Signaling in Response to this compound

Once the receptor is activated by this compound binding and autophosphorylation, the signal is propagated through the cell via a multistep phosphorelay system. This system involves two other key protein families: the Arabidopsis Histidine Phosphotransfer Proteins (AHPs) and the Arabidopsis Response Regulators (ARRs). researchgate.net

Following receptor activation, the phosphoryl group from the receptor's receiver domain is transferred to a conserved histidine residue on a Histidine Phosphotransfer Protein (AHP). researchgate.netnsf.gov In Arabidopsis, there are five primary AHP proteins (AHP1-5) that act as positive regulators of cytokinin signaling. nsf.gov

These AHP proteins are relatively small and shuttle continuously between the cytoplasm and the nucleus. univr.it Their function is to act as intermediaries, carrying the phosphate signal from the membrane-bound receptors to the response regulators located in the nucleus. harvard.eduunivr.it The overexpression of AHPs does not appear to significantly alter cytokinin responses, suggesting their role is primarily that of passive, non-rate-limiting signal carriers. harvard.eduunivr.it

Upon entering the nucleus, the phosphorylated AHPs transfer the phosphoryl group to a conserved aspartate residue on the receiver domain of Arabidopsis Response Regulators (ARRs). univr.itebi.ac.uk ARRs are the final component of the primary signaling cascade and function as transcription factors that mediate the plant's response to the cytokinin signal. ebi.ac.uk

There are two main classes of ARRs involved in this pathway:

Type-B ARRs : These proteins contain a DNA-binding domain in addition to the receiver domain. ebi.ac.uk When phosphorylated by AHPs, Type-B ARRs are activated and bind to the promoter regions of specific target genes, thereby regulating their transcription. They are considered positive regulators of the cytokinin response. ebi.ac.uk

Type-A ARRs : The genes for Type-A ARRs are among the primary targets activated by Type-B ARRs. ebi.ac.uk Type-A ARRs themselves lack a DNA-binding domain and act as negative regulators of the signaling pathway. Their induction creates a negative feedback loop that helps to attenuate the cytokinin signal, ensuring a controlled response. ebi.ac.uk

The activation of this phosphorelay cascade, from receptor to AHPs to ARRs, is the central mechanism by which the this compound signal is transduced from the cell membrane to the nucleus to elicit a physiological response.

Role of Histidine Phosphotransfer Proteins (AHPs)

Nuclear Responses and Gene Expression Modulation by this compound

The ultimate destination of the this compound signal is the nucleus, where it triggers changes in gene expression that underlie the physiological effects of the hormone. This regulation is a dynamic process involving the activation of specific transcription factors and the subsequent expression of primary and secondary response genes.

The activation of Type-B ARRs by the this compound-initiated phosphorelay is the critical nuclear event. Once phosphorylated, these transcription factors bind to specific DNA sequences in the promoters of cytokinin-responsive genes, initiating their transcription. ebi.ac.uk A primary and immediate transcriptional response is the expression of Type-A ARR genes, which, as mentioned, function to dampen the signal. ebi.ac.uk

Beyond the Type-A ARRs, the activated Type-B ARRs modulate a wide array of genes involved in various cellular processes. For instance, studies in rice have shown that cis-zeatin, a close isomer of this compound, can effectively up-regulate cytokinin-inducible genes, such as members of the OsRR gene family, demonstrating that less active isomers are still capable of inducing a significant transcriptional response. oup.com This modulation of gene expression allows the plant to coordinate cell division, differentiation, and other developmental processes in response to the this compound signal. The nuclear response is therefore not a simple on/off switch but a complex and integrated process that tailors the plant's development to hormonal cues. elifesciences.org

Biological Activities and Physiological Functions of Isozeatin in Plant Development

Comparative Biological Activities of Isozeatin and its Isomers

This compound, a naturally occurring cytokinin, is a vital plant growth substance that plays a crucial role in cell division and differentiation. ontosight.ai Its biological activity is often compared to its isomers, particularly trans-zeatin (B1683218) and cis-zeatin (B600781), to understand its specific roles in plant development.

Analysis of Weak or Specific Bioactivity in Various Plant Bioassays

The biological activity of this compound and its isomers has been evaluated in several plant bioassays, which are techniques used to assess the biological effect of a substance. texilajournal.commdpi.com These assays consistently demonstrate that the activity of cytokinins, including this compound, can vary significantly depending on their specific chemical structure.

In the tobacco callus bioassay, which measures the ability of a substance to stimulate cell division and growth, trans-zeatin is generally the most active among the zeatin isomers. nih.gov However, this compound and its derivatives also show activity. For instance, a study comparing the geometric and position isomers of zeatin found that while none were more active than trans-zeatin, there was a smaller difference in activity between trans-isozeatin and cis-isozeatin compared to the significant difference observed between trans-zeatin and cis-zeatin. nih.gov This suggests that the position of the methyl group in the side chain influences the degree of activity difference between the cis and trans forms.

Another common bioassay is the oat leaf senescence assay, which measures the ability of a substance to delay the degradation of chlorophyll (B73375). researchgate.net In this assay, trans-zeatin and its derivatives are highly effective in suppressing chlorophyll degradation. researchgate.net While cis-zeatin types generally show lower activity than their trans counterparts, they are still effective in promoting tobacco callus growth. oup.com

The Amaranthus bioassay, which measures the induction of betacyanin synthesis, also shows that trans-zeatin is more active than cis-zeatin. oup.com

Factors Influencing Perceived Activity (e.g., Purity, Metabolic Context)

The perceived biological activity of this compound can be influenced by several factors, including the purity of the chemical preparation and the metabolic context within the plant.

Purity of Preparations: The purity of this compound preparations is a critical factor. Contamination with other highly active cytokinins, even in small amounts, can lead to an overestimation of its biological activity. researchgate.net It has been noted that preparations of cis-zeatin from different sources can exhibit widely varying biological activities, which may be due to contamination with cis-isozeatin. researchgate.net

Metabolic Context: The metabolic fate of this compound within the plant also plays a significant role in its activity. Plants possess enzymes, such as cytokinin oxidase/dehydrogenase (CKX), that degrade cytokinins. oup.com The affinity of these enzymes for different cytokinin isomers can vary. For example, in Arabidopsis, two isoforms of CKX, AtCKX1 and AtCKX7, have the highest affinity for the cis-zeatin isomer. oup.comresearchgate.net This differential degradation can influence the local concentration and, consequently, the biological activity of this compound and its isomers. Furthermore, the conversion of cytokinins to their ribosyl or glucosyl derivatives can alter their activity and transport within the plant. nih.gov

Other general factors that can influence enzyme activity in plants, and therefore the metabolic context for this compound, include temperature, pH, water availability, and the concentration of substrates and inhibitors. biologydiscussion.com

Role of this compound in Vegetative Growth Processes

This compound, as a cytokinin, is involved in various aspects of vegetative growth, including the development of shoots and roots, and the fundamental processes of cell division and differentiation. ontosight.ai

Modulation of Shoot and Root Development by this compound

Cytokinins, in general, are known to promote shoot branching and affect both shoot and root growth. oup.com They play a role in apical dominance, which is the phenomenon where the central stem grows more strongly than the lateral stems. This is thought to be regulated by a balance between auxins, which inhibit lateral bud growth, and cytokinins, which promote it. libretexts.org

The development of the root system is also influenced by the interplay between auxins and cytokinins. nih.govfrontiersin.org While auxins are often considered the primary "root forming hormones," cytokinins are crucial for regulating cell division in the root apical meristem. nih.govholganix.com Specifically, in the root, auxin promotes stem cell division, while cytokinin triggers the transition to differentiation. nih.gov This balance is reversed in the shoot, where cytokinins are essential for cell proliferation in the central zone of the shoot apical meristem. nih.gov

Influence of this compound on Cell Division and Differentiation

At the cellular level, this compound promotes mitosis (cell division) and stimulates the differentiation of the meristem in shoots and roots. ontosight.ailibretexts.org Cytokinins are essential for the progression of the cell cycle in plants. researchgate.net The effect of cytokinins on cell division was first observed when the liquid endosperm of coconuts, which is rich in cytokinins, was found to stimulate the growth of plant embryos in culture. libretexts.org

The process of cell differentiation, where cells become specialized, is also heavily influenced by cytokinins. In the root tip, for example, cells go through distinct phases of division, elongation, and differentiation. nih.gov The balance between cell division and differentiation relies on the interaction between auxin and cytokinin. nih.gov

This compound's Involvement in Reproductive Development

Recent research has highlighted the role of reactive oxygen species (ROS) as signaling molecules in various aspects of plant reproduction, from the development of male and female gametophytes (the reproductive cells) to fertilization. nih.gov The interplay between hormones like cytokinins and signaling molecules like ROS is an active area of research in understanding the complexities of plant reproductive development.

Effects on Flowering Time and Flower Organogenesis

The transition from vegetative growth to flowering is a critical, hormonally-regulated process. Cytokinins, as a class, are known to promote this transition. interesjournals.org Recent studies have specified that both trans-zeatin and this compound are involved in regulating the floral transition in model plants like Arabidopsis thaliana. oup.com

Research findings indicate that the balance and modification of this compound are critical for proper flower development. For instance, in maize (Zea mays), the overexpression of cisZOG1, a gene encoding an O-glucosyltransferase specific to this compound, resulted in abnormal phenotypes including the formation of tassel seeds. scirp.orgscirp.org This suggests that maintaining appropriate levels of active this compound is essential for the correct organogenesis of reproductive structures. In tobacco (Nicotiana tabacum), analysis of developing flowers revealed that zeatin concentrations increase as floral organs such as carpels and stamens form, highlighting its role in the development of these structures. researchgate.net While the isomers were not always differentiated in this study, it underscores the importance of the zeatin molecule in floral organogenesis.

| Plant Species | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Regulation of flowering time | Genetic analyses indicate that both trans- and cis-zeatin regulate the floral transition. | oup.com |

| Maize (Zea mays) | Overexpression of cis-zeatin-O-glucosyltransferase (cisZOG1) | Resulted in abnormal tassel seed formation, indicating that proper this compound regulation is crucial for correct reproductive organ development. | scirp.orgscirp.org |

| Tobacco (Nicotiana tabacum) | Immunolocalization in floral apices | Zeatin concentration increased during the formation of carpels and stamens, suggesting a direct role in flower organ development. | researchgate.net |

Contributions to Seed Development and Germination

This compound and its derivatives are particularly abundant during seed development and germination, often representing the predominant form of cytokinin in the seeds of major crops like rice, maize, and legumes such as chickpea and pea. scirp.orgnih.govresearchgate.netfrontiersin.org This prevalence points to a specialized role in these processes. In Arabidopsis, high levels of isozeatins are found in dry seeds and persist after imbibition, the initial step of germination. nih.govoup.com

The function of this compound appears to be associated with stages of limited growth, such as seed dormancy. nih.gov Research suggests that dormant seeds tend to accumulate cytokinins with lower activity, including this compound. researchgate.net The regulation of this compound levels is tightly controlled; maize possesses a specific O-glucosyltransferase enzyme that acts on this compound, indicating a dedicated pathway for its modification. pnas.org This metabolic pathway is likely crucial for managing the transition between dormancy and germination. In rice, this compound demonstrated activity comparable to trans-zeatin in inhibiting seminal root elongation, a part of early seedling development, confirming its physiological impact. nih.govoup.com

| Plant Species | Developmental Stage | Observation | Reference |

|---|---|---|---|

| Chickpea, Pea, Rice, Maize | Seed development | cis-Zeatin (this compound) and its conjugates are the predominant cytokinin forms found in seeds. | scirp.orgscirp.orgnih.govresearchgate.net |

| Arabidopsis thaliana | Dry seeds and post-imbibition | High concentrations of cis-zeatins are present. | nih.govoup.com |

| Rice (Oryza sativa) | Seedling growth | Exogenously applied this compound inhibited seminal root elongation with activity comparable to trans-zeatin. | oup.com |

This compound's Impact on Organ Senescence and Longevity

Organ senescence is a genetically programmed process of aging that involves the degradation of macromolecules and the remobilization of nutrients. researchgate.net Cytokinins are widely recognized as potent inhibitors of senescence, particularly in leaves. researchgate.netfrontiersin.org this compound plays a distinct role in this process.

Studies have shown that endogenous levels of this compound tend to rise as plants cease active growth and enter the senescence phase. nih.govoup.com For example, in tobacco leaves, the concentration of this compound-type cytokinins was found to increase progressively during leaf maturation and senescence, while trans-zeatin levels were at their lowest in mature leaves. researchgate.net This suggests a specific function for this compound in regulating the later stages of an organ's life.

| Plant Species | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Tobacco (Nicotiana tabacum) | Endogenous hormone levels during leaf ontogeny | Levels of cis-zeatins gradually increased during leaf maturation and senescence, while trans-zeatin levels decreased. | researchgate.net |

| Arabidopsis thaliana | Metabolism by Cytokinin Oxidase/Dehydrogenase (CKX) | Specific isoforms (AtCKX1, AtCKX7) show the highest affinity for degrading cis-zeatin, indicating a key regulatory pathway. | oup.comnih.gov |

| Rice (Oryza sativa) | Overexpression of cis-zeatin-O-glucosyltransferase | Transgenic lines showed delayed leaf senescence, demonstrating that metabolic modification of this compound directly impacts longevity. | oup.comdntb.gov.ua |

Isozeatin in Plant Stress Responses and Interactions

Abiotic Stress Acclimation and Tolerance Mediated by Isozeatin

Plants are frequently exposed to environmental challenges such as drought, high salinity, and extreme temperatures. This compound is involved in the intricate hormonal network that helps plants adapt to these abiotic stresses. frontiersin.orgnih.gov The balance and concentration of different cytokinin forms, including this compound isomers, are often altered in response to stress, indicating their role in signaling and acclimation. frontiersin.org

Responses to Drought Stress and Water Potential Regulation

Drought is a major environmental factor that limits plant growth. Cytokinins, including this compound, are key players in a plant's response to water scarcity. nih.gov Generally, drought stress leads to a decrease in the concentration of highly active cytokinins like trans-zeatin (B1683218), while levels of less active forms such as cis-zeatin (B600781) may increase. frontiersin.orgfrontiersin.org This shift in the cytokinin profile is part of a complex signaling cascade that helps the plant manage its water resources.

The regulation of water potential, a measure of the water status within plant tissues, is critical for survival under drought. nih.govmrclab.com While direct evidence linking this compound to the mechanical regulation of water potential is still emerging, its influence on stomatal behavior is a key indirect mechanism. mrclab.com Stomatal closure, a primary response to reduce water loss through transpiration, is influenced by hormonal signals, including abscisic acid (ABA) and cytokinins. mdpi.com A decrease in cytokinin levels, as often seen during drought, can contribute to stomatal closure, thereby helping to maintain a more favorable water potential within the leaves. nih.govmdpi.com Furthermore, the application of certain rhizobacteria that produce cytokinins has been shown to improve plant tolerance to drought stress, suggesting that maintaining cytokinin levels can be beneficial. jeeng.net

Role in Salinity and Temperature Stress Responses

High salinity in soil creates osmotic stress, making it difficult for plants to absorb water, and can lead to ion toxicity. mdpi.comtaylorfrancis.commdpi.com this compound and other cytokinins are involved in the plant's defense against these effects. nih.govherts.ac.uk For instance, studies have shown that treating maize seeds with a zeatin-type cytokinin biostimulator significantly improved salt tolerance by boosting the antioxidant system and enhancing photosynthetic efficiency. herts.ac.uk This suggests that this compound helps in mitigating the secondary oxidative stress caused by high salt concentrations.

Temperature extremes, both high and low, also trigger stress responses in which this compound is implicated. researchgate.netusp.brfrontiersin.org Under heat stress, the levels of different this compound isomers can change significantly. In Arabidopsis, heat shock led to a substantial decrease in the highly active trans-zeatin, while the less active cis-zeatin levels were upregulated after a recovery period. frontiersin.org This differential regulation of isomers indicates their specific roles in the heat stress response and subsequent acclimation. frontiersin.org Root-derived trans-zeatin, in particular, has been shown to protect Arabidopsis plants against a novel type of abiotic stress caused by changes in the light period, which can be related to temperature and light intensity stress. biorxiv.org

Mechanisms of Oxidative Stress Mitigation

A common consequence of abiotic stresses like drought, salinity, and extreme temperatures is the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. mdpi.comjocpr.com Plants possess a sophisticated antioxidant defense system, comprising both enzymatic and non-enzymatic components, to scavenge these harmful molecules. mdpi.commdpi.comnih.gov this compound and other cytokinins play a role in bolstering this defense system. herts.ac.uksemanticscholar.orglookchem.com

Biotic Interactions and Plant Defense Responses Involving this compound

Plants are in constant interaction with a multitude of organisms, including pathogens and beneficial symbionts. This compound is involved in modulating the plant's immune system and establishing symbiotic relationships. nih.govnih.gov

Modulation of Plant-Pathogen Interactions by this compound

Phytohormones are central to the regulation of plant immunity. mdpi.comusp.br Cytokinins, including the isomers trans-zeatin and cis-zeatin, have been shown to modulate plant defense responses against various pathogens. nih.govchemicalbook.com Their effect can depend on the specific plant-pathogen interaction and the lifestyle of the pathogen (biotrophic vs. necrotrophic). mdpi.comchemicalbook.com

Studies have demonstrated that pretreatment with either trans-zeatin or cis-zeatin can suppress the development of disease symptoms caused by the bacterial pathogen Pseudomonas syringae in tobacco plants. nih.gov Interestingly, trans-zeatin was found to be more effective in restricting bacterial growth and inducing the accumulation of salicylic (B10762653) acid (SA), a key defense hormone involved in systemic acquired resistance (SAR). nih.govnih.govfrontiersin.org SAR is a long-lasting, broad-spectrum resistance that protects the plant from subsequent infections. taylorfrancis.comfrontiersin.org The ability of this compound to influence SA levels highlights its role in the complex hormonal crosstalk that fine-tunes plant defense.

Table 1: Differential Effects of Zeatin Isomers on Defense Response against Pseudomonas syringae in Tobacco

| Parameter | Control (Mock Treatment) | cis-Zeatin Pre-treatment | trans-Zeatin Pre-treatment |

| Symptom Development | High | Suppressed | Strongly Suppressed |

| Bacterial Proliferation | High | Moderately Restricted | Significantly Restricted |

| Salicylic Acid (SA) Accumulation | Baseline | No Significant Increase | Significant Increase |

Data based on findings from Grobinska et al. (2014). nih.gov

Role in Plant-Symbiont Relationships (e.g., Mycorrhizal Fungi, Rhizobia)

Beyond defending against pathogens, plants also form beneficial relationships with symbiotic microorganisms. Arbuscular mycorrhizal fungi (AMF) and nitrogen-fixing rhizobia are two of the most significant plant symbionts. researchgate.netmdpi.com The establishment of these symbioses involves a complex molecular dialogue between the plant and the microbe. frontiersin.orgmdpi.com

In the rhizobium-legume symbiosis, the formation of a new organ, the root nodule, is essential for housing the nitrogen-fixing bacteria. frontiersin.orgmdpi.com As cytokinins are primary regulators of cell division and organogenesis, they are fundamentally involved in this developmental process. While specific signal molecules like flavonoids are known to initiate the symbiotic dialogue, frontiersin.orgmdpi.com cytokinins act downstream to drive the cell proliferation required for nodule formation.

Similarly, in the case of mycorrhizal symbiosis, where fungi colonize plant roots to facilitate nutrient uptake, a "common symbiosis signaling pathway" is activated. mdpi.com Although this compound is not identified as a primary signal in the initial recognition, its role in root development and architecture suggests an indirect but crucial involvement in accommodating the fungal partner. The interaction with isoetid plants, for example, shows that the success of mycorrhizal colonization can be influenced by environmental conditions which, in turn, affect plant physiology and hormonal balance. researchgate.netnih.gov

Influence on Herbivore Resistance

This compound, as a member of the cytokinin (CK) class of phytohormones, is implicated in the complex network of plant defense against herbivores. While research often focuses on the cytokinin class as a whole, the findings provide a framework for understanding the role of specific isoforms like this compound. The plant's response to herbivory is a multifaceted process involving the coordination of various hormones, including jasmonic acid (JA), salicylic acid (SA), and ethylene, which are traditionally known as immunity hormones. frontiersin.org However, growth-regulating hormones such as cytokinins are also integral to these defense signaling cascades. frontiersin.orgnih.gov

Wounding and the perception of specific molecules from herbivores, known as herbivore-associated molecular patterns (HAMPs), can trigger changes in a plant's cytokinin pathway. researchgate.netnih.gov Studies in Nicotiana attenuata (wild tobacco) have shown that herbivory by Manduca sexta induces changes in the transcript levels of genes involved in cytokinin biosynthesis, degradation, and signaling. researchgate.netnih.gov This suggests an active role for cytokinins in modulating defense responses. For instance, research indicates that cytokinins can act as positive regulators of the herbivory-induced accumulation of JA, a key hormone in anti-herbivore defense, and are necessary for a strong induction of defense compounds like phenolamides and proteinase inhibitors. researchgate.net

Furthermore, cytokinins can "prime" a plant's defenses, conditioning it for a more rapid and robust response to subsequent attacks. researchgate.netthefrostlab.com This priming can lead to a significant reduction in the weight gain of insect larvae feeding on the plant. researchgate.netthefrostlab.com This effect appears to occur upstream of the accumulation of jasmonic acid, suggesting cytokinins help orchestrate the entire defense cascade. researchgate.net In rice, increasing endogenous cytokinin levels by modifying cytokinin oxidase/dehydrogenase (OsCKXs) genes resulted in enhanced resistance to the brown planthopper (BPH), an effect that was found to be dependent on the jasmonic acid pathway. mdpi.com These findings highlight that cytokinins like this compound can initiate plant reactions to wounding and insect attack by triggering the expression of wound-inducible genes and inducing the accumulation of insecticidal compounds. frontiersin.org

Table 1: Research on Cytokinin (CK) Manipulation and its Effect on Herbivore Resistance

| Plant Species | Cytokinin Manipulation Method | Herbivore Species | Observed Effect on Resistance | Reference(s) |

|---|---|---|---|---|

| Nicotiana attenuata (Wild Tobacco) | Silencing of CK receptors (NaCHK2/3) | Manduca sexta (Tobacco Hornworm) | Reduced induction of anti-herbivore defenses (e.g., caffeoylputrescine, proteinase inhibitors). | researchgate.net |

| Populus (Poplar) | Exogenous cytokinin application | Insect larvae | Primed wound responses and significantly reduced larval weight gain. | researchgate.netthefrostlab.com |

| Oryza sativa (Rice) | Knockout of OsCKXs genes (increasing endogenous CKs) | Nilaparvata lugens (Brown Planthopper) | Enhanced resistance to the herbivore, mediated by the jasmonic acid pathway. | mdpi.com |

| Nicotiana tabacum (Tobacco) | Transgenic expression of a wound-inducible CK biosynthesis gene (ipt) | Insect larvae | Deterred insect feeding and delayed larval development. | thefrostlab.com |

Structure Activity Relationship Studies of Isozeatin and Its Derivatives

Elucidation of Structural Determinants for Isozeatin Bioactivity

The bioactivity of this compound is primarily determined by the interplay between its adenine (B156593) core and the N6-substituted isopentenyl side chain. Modifications to either of these components can significantly alter the molecule's ability to bind to and activate cytokinin receptors, thereby modulating its physiological effects.

Influence of Side Chain Modifications on Receptor Binding and Activation

The N6-isopentenyl side chain is a critical determinant of cytokinin activity. Its structure, including the presence and position of double bonds and hydroxyl groups, governs the affinity for cytokinin receptors.

The hydroxylation of the side chain, which distinguishes zeatin isomers from N6-(Δ2-isopentenyl)adenine (iP), is a key modification. In this compound, the hydroxyl group is at the C-4 position of the isopentenyl chain. The presence and stereochemistry of this hydroxyl group are crucial. For instance, the trans-hydroxyl group in trans-zeatin (B1683218) generally confers higher activity than the cis-hydroxyl group in cis-zeatin (B600781) in many bioassays. This compound, being a geometric isomer of zeatin, demonstrates that the specific spatial arrangement of the side chain influences receptor interaction.

Studies on various cytokinin derivatives have established several key principles regarding side chain structure:

Saturation of the side chain: Cytokinins with saturated isoprenoid side chains (e.g., dihydrozeatin) often exhibit different activity levels compared to their unsaturated counterparts like zeatin and this compound. In some plant tissues, saturated forms are more active because they are resistant to degradation by cytokinin oxidase/dehydrogenase (CKX), an enzyme that specifically cleaves unsaturated side chains. nih.gov

Side chain length and branching: The five-carbon isopentenyl side chain is optimal for high cytokinin activity. Altering the length or branching pattern of the side chain typically leads to a decrease in biological activity.

Hydroxylation: The trans-hydroxylation of iP-type cytokinins to form trans-zeatin (tZ)-type cytokinins is a critical modification that enhances shoot growth in plants like Arabidopsis. nih.gov This underscores the importance of the hydroxyl group for specific physiological functions. While this compound is not the direct product, this highlights the functional significance of the hydroxyl moiety on the side chain.

| Modification to this compound Side Chain | Effect on Receptor Binding/Activity | Rationale |

| Removal of the 4-hydroxyl group (conversion to N6-isopentenyladenine) | Activity may decrease or increase depending on the specific receptor and tissue. | The hydroxyl group can form specific hydrogen bonds within the receptor pocket, enhancing affinity. However, its absence may alter metabolic stability. |

| Saturation of the double bond (conversion to dihydro-isozeatin) | Increased stability and potentially higher activity in tissues with high CKX enzyme levels. | Resistance to cleavage by cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.gov |

| Altering the position of the hydroxyl group (isomerization to trans-zeatin or cis-zeatin) | Activity is significantly altered; trans-zeatin is often the most active isoprenoid cytokinin. | The specific geometry of the side chain affects the fit and interactions within the binding pocket of cytokinin receptors. |

| Shortening or lengthening the side chain | Generally leads to a significant decrease in activity. | The length of the isopentenyl side chain is optimized for fitting into the hydrophobic pocket of the cytokinin receptors. |

Impact of Conjugation on this compound's Physiological Efficacy

Conjugation, the attachment of other chemical groups such as sugars or amino acids to the cytokinin molecule, is a primary mechanism for regulating cytokinin activity, transport, and storage. The position and nature of the conjugate are critical.

N-Glucosylation: The attachment of a glucose molecule to the nitrogen atoms of the purine (B94841) ring (commonly at the N7 or N9 position) generally results in the irreversible inactivation of the cytokinin. mdpi.comnih.gov These N-glucosides are not recognized by cytokinin receptors and are typically resistant to enzymatic cleavage back to the active form. mdpi.com For example, UGT76C1 and UGT76C2 are enzymes in Arabidopsis that glucosylate cytokinins at the N7 and N9 positions, rendering them inactive. nih.gov

O-Glucosylation: In contrast, glucosylation of the hydroxyl group on the side chain (O-glucosylation) creates a storage form of the cytokinin. nih.gov These O-glucosides are inactive but can be hydrolyzed by β-glucosidases to release the active cytokinin base. This process allows the plant to maintain a homeostatic balance of active hormones. Over-expression of a zeatin O-glucosyltransferase in maize, for example, leads to high levels of zeatin-O-glucoside and phenotypes consistent with cytokinin deficiency, demonstrating the inactivity of the conjugated form. nih.gov

Ribosylation: The attachment of a ribose sugar to the N9 position to form a riboside (e.g., this compound riboside) significantly reduces direct receptor binding. d-nb.info The bulky ribose group creates steric hindrance within the receptor's binding pocket. d-nb.info While ribosides are common transport forms, they must be converted to the free base to become active.

| Conjugation of this compound | Position of Conjugation | Impact on Physiological Efficacy |

| Glucosylation | N7 or N9 of the adenine ring | Inactivation of the molecule. mdpi.comnih.gov |

| Glucosylation | O-linked to the side chain hydroxyl group | Formation of a reversible, inactive storage form. nih.gov |

| Ribosylation | N9 of the adenine ring | Inactivation; serves as a transport form that requires conversion to the free base for activity. d-nb.info |

| Alanine Conjugation | N9 of the adenine ring (forming lupinic acid derivatives) | Inactivation of the molecule. annualreviews.org |

Molecular Modeling and Computational Approaches to this compound SAR

Computational methods provide powerful tools to investigate the interactions between this compound and its receptors at an atomic level, offering insights that complement experimental SAR studies.

Ligand-Protein Docking Simulations with Cytokinin Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov Simulations of this compound docking into the binding pocket of cytokinin receptors, such as the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the Arabidopsis receptors AHK2, AHK3, and AHK4/CRE1, reveal the molecular basis for its activity. nih.govresearchgate.net

The binding pocket of cytokinin receptors has a "floor" made of specific amino acid residues and a "lid" that closes upon ligand binding. Key interactions typically include:

Hydrogen Bonds: The N1, N3, and N6-amino group of the adenine ring form a conserved hydrogen-bonding pattern with amino acid residues in the binding pocket.

Hydrophobic Interactions: The isopentenyl side chain of this compound fits into a hydrophobic cavity. The specific conformation and hydroxyl position of the side chain influence the extent and nature of these van der Waals interactions, which are critical for high-affinity binding.

Role of the Hydroxyl Group: The 4-hydroxyl group of this compound can form an additional hydrogen bond with residues or a water molecule within the binding site, which can contribute to its binding affinity, distinguishing it from non-hydroxylated N6-isopentenyladenine.

Docking studies have shown that N9-substituted derivatives, like ribosides, have a greatly reduced affinity because the bulky ribose group cannot be accommodated in the binding pocket without disrupting the essential hydrogen bonds of the adenine ring. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. Current time information in West Northamptonshire, GB. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs.

For this compound analogs, a QSAR study would involve synthesizing a library of derivatives with systematic modifications to the adenine ring and the N6-side chain. The biological activity of each analog would be measured in a standardized bioassay (e.g., receptor binding affinity, cell division assay).

The structural variations would be quantified using molecular descriptors, which can be categorized as:

Electronic: Descriptors related to the electron distribution, such as partial atomic charges and dipole moments.

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic: Descriptors related to the water-solubility of the molecule, such as the partition coefficient (LogP).

A statistical method, such as multiple linear regression, would then be used to build an equation that relates these descriptors to the observed biological activity. While specific QSAR studies focusing exclusively on this compound are not widely published, SAR data from related cytokinin analogs suggest that key QSAR model parameters would include descriptors for side-chain hydrophobicity, the presence of hydrogen bond donors/acceptors on the side chain, and the electronic properties of the purine ring. biorxiv.org

Advanced Analytical Methodologies for Isozeatin Research

Chromatographic Techniques for Isozeatin Separation

Chromatography is a fundamental technique for separating this compound from other plant hormones and metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary methods used, each with its specific applications and advantages in this compound research.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of cytokinins like this compound due to its ability to separate non-volatile and thermally labile compounds. mdpi.com The technique involves passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). torontech.com The separation is based on the differential interactions of the sample components with the stationary phase. torontech.com

A typical HPLC system for this compound analysis utilizes a reverse-phase C18 column. nih.gov The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like formic acid to improve peak shape and resolution. sigmaaldrich.com Detection is commonly achieved using a UV-Vis detector, as this compound exhibits a characteristic UV absorbance maximum. ijpsonline.com The retention time, the time it takes for this compound to pass through the column, is a key parameter for its identification. nih.gov For quantification, a calibration curve is generated using standards of known concentrations. nih.gov

Table 1: Example HPLC Parameters for Cytokinin Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

Gas Chromatography (GC) Applications for this compound Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. americanpeptidesociety.org Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is required. americanpeptidesociety.org This process involves chemically modifying the this compound molecule to increase its volatility. phenomenex.com

A common derivatization method is silylation, where active hydrogens in the this compound molecule are replaced with trimethylsilyl (B98337) (TMS) groups. phenomenex.comchromtech.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS-isozeatin derivative is then introduced into the GC system, where it is vaporized and separated on a capillary column. americanpeptidesociety.org Detection is often performed using a Flame Ionization Detector (FID) or, more powerfully, a mass spectrometer (GC-MS). americanpeptidesociety.org While requiring an extra sample preparation step, GC-MS can provide excellent sensitivity and structural information. nih.gov

Mass Spectrometry-Based Approaches for this compound Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in metabolomics that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. thermofisher.com When coupled with a separation technique like liquid chromatography, it provides a highly sensitive and specific platform for studying compounds like this compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of plant hormones, including this compound. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com After separation by the LC column, the eluting compounds are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. mdpi.com

In the tandem mass spectrometer, a specific precursor ion corresponding to the molecular weight of this compound is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in complex plant extracts. mdpi.commdpi.com The use of isotopically labeled internal standards is crucial for achieving accurate and precise quantification. Untargeted LC-MS/MS approaches can also be used for comprehensive metabolite profiling to discover novel compounds and metabolic pathways related to this compound. frontiersin.org

Table 2: Typical LC-MS/MS Transitions for Cytokinin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| trans-Zeatin (B1683218) | 220.1 | 136.1 |

| cis-Zeatin (B600781) | 220.1 | 136.1 |

| Isopentenyladenine | 204.1 | 136.1 |

Note: Specific ions for this compound would be determined experimentally.

Advanced Mass Spectrometry Techniques in this compound Metabolism Studies